Home > Products > Screening Compounds P85755 > Ferricrocin-iron
Ferricrocin-iron -

Ferricrocin-iron

Catalog Number: EVT-10950984
CAS Number:
Molecular Formula: C28H50FeN9O13+3
Molecular Weight: 776.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ferricrocin-iron is a hydroxamate siderophore produced by various fungi, primarily involved in iron acquisition and storage under iron-limiting conditions. Siderophores like ferricrocin are small, high-affinity iron chelators that facilitate the uptake of ferric iron (Fe³⁺) from the environment. The compound is particularly significant in the context of fungal biology, where it plays a crucial role in maintaining iron homeostasis and supporting growth in nutrient-poor environments. Ferricrocin is classified as a cyclic hexapeptide, which consists of multiple amino acids and a hydroxamate group that binds iron tightly.

Source

Ferricrocin is predominantly sourced from fungi such as Aspergillus nidulans and Fonsecaea pedrosoi. These organisms synthesize ferricrocin in response to iron scarcity, highlighting its role as a survival mechanism. The production of ferricrocin is regulated by environmental factors, particularly the availability of iron, leading to increased synthesis when iron levels are low .

Classification

Ferricrocin falls under the category of hydroxamate siderophores, characterized by their ability to chelate ferric ions through hydroxamate functional groups. It is structurally related to other siderophores like ferrichrome and fusarinine, differing mainly in its specific amino acid composition and structural configuration .

Synthesis Analysis

Methods

The biosynthesis of ferricrocin involves several enzymatic steps starting with the hydroxylation of ornithine, catalyzed by ornithine oxygenase. This reaction produces hydroxyornithine, which is then acylated to form the hydroxamate group necessary for iron binding. The enzymes involved in this synthesis pathway include SidA for hydroxylation and SidF or SidL for acylation, depending on the source of the acyl group. The final product, ferricrocin, is formed through a series of condensation reactions involving specific amino acids .

Technical Details

The synthesis pathway can be summarized as follows:

  1. Hydroxylation: Ornithine → Hydroxyornithine (catalyzed by SidA).
  2. Acylation: Hydroxyornithine → Hydroxamate (catalyzed by SidF or SidL).
  3. Cyclization: Formation of cyclic structure through peptide bond formation among amino acids.

Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to analyze and confirm the presence of ferricrocin during its extraction and purification from fungal cultures .

Molecular Structure Analysis

Structure

Ferricrocin has a complex cyclic structure consisting of six amino acids linked through peptide bonds. Its molecular formula is C₂₈H₄₇N₉O₁₃Fe, indicating the presence of one iron atom coordinated within its structure . The specific arrangement allows for optimal binding with Fe³⁺ ions.

Data

The structural data reveal that ferricrocin forms stable complexes with iron due to its hydroxamate groups, which exhibit strong chelation properties. This structural configuration is crucial for its function as an iron transporter within fungal cells .

Chemical Reactions Analysis

Reactions

Ferricrocin participates in several key chemical reactions:

  • Iron Binding: Ferricrocin effectively binds Fe³⁺ ions, forming ferricrocin-iron complexes that are soluble in physiological conditions.
  • Reduction: In biological systems, Fe³⁺ can be reduced to Fe²⁺ through enzymatic activity, enhancing its bioavailability for cellular uptake.

Technical Details

The binding reaction can be represented as follows:

Ferricrocin+Fe3+Ferricrocin iron complex\text{Ferricrocin}+\text{Fe}^{3+}\rightarrow \text{Ferricrocin iron complex}

This reaction is facilitated by specific transporters in fungal membranes that recognize and transport the ferricrocin-iron complex into cells for metabolic utilization .

Mechanism of Action

Process

The mechanism by which ferricrocin functions involves its ability to sequester iron from the environment and deliver it to fungal cells. Upon binding Fe³⁺, the ferricrocin-iron complex is recognized by specific transporters on the cell surface. Once inside the cell, the complex can be reduced to Fe²⁺, which is then utilized in various metabolic processes including respiration and DNA synthesis.

Data

Research indicates that the uptake efficiency of ferricrocin-iron complexes significantly enhances under conditions of iron deficiency, demonstrating its critical role in fungal survival strategies .

Physical and Chemical Properties Analysis

Physical Properties

Ferricrocin appears as a yellowish-brown powder when isolated. It is soluble in water at acidic pH levels but less so at neutral or alkaline pH.

Chemical Properties

  • Molecular Weight: Approximately 611.68 g/mol.
  • Solubility: Soluble in water; forms stable complexes with Fe³⁺.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as spectrophotometry have been employed to study its solubility and stability profiles .

Applications

Scientific Uses

Ferricrocin has several applications in scientific research:

  • Iron Acquisition Studies: It serves as a model compound for studying how organisms adapt to iron-limiting environments.
  • Biotechnology: Potential use in developing biocontrol agents against plant pathogens due to its role in iron metabolism.
  • Pharmaceutical Research: Investigated for potential applications in treating diseases related to iron dysregulation.

The understanding of ferricrocin's properties and mechanisms can lead to innovations in agricultural practices and therapeutic approaches targeting iron metabolism disorders .

Biosynthesis and Molecular Regulation of Ferricrocin

Non-Ribosomal Peptide Synthetase Pathways in Ferricrocin Production

Ferricrocin biosynthesis occurs through a nonlinear non-ribosomal peptide synthetase (NRPS) assembly line that defies conventional colinear NRPS logic. The central enzyme is SidC, a multimodular NRPS that orchestrates the formation of this cyclic hexapeptide siderophore. Structural studies reveal that SidC possesses three adenylation (A) domains but requires the incorporation of six amino acid residues: three glycine/serine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine (AHO) units [4]. This apparent discrepancy is resolved through several non-canonical mechanisms:

  • Inter-modular substrate loading: The A3 domain of SidC activates AHO but loads this substrate not only onto its cognate thiolation (T3) domain but also onto the T4 and T5 domains of downstream modules lacking functional adenylation domains [4].
  • Dual-function adenylation domain: The A1 domain activates and loads glycine onto the T1 domain but also facilitates chain elongation beyond the module count through iterative use, enabling hexapeptide formation from five modules [4].
  • Macrocyclization release: The terminal thioesterase (TE) domain catalyzes peptide release through cyclization, forming the characteristic cyclic structure of ferricrocin [G₁-δ-(OH-Orn)₂-G₂-δ-(OH-Orn)₃-Ser-δ-(OH-Orn)₁] [4] [9].

Table 1: Domain Organization and Functions of SidC NRPS in Ferricrocin Biosynthesis

ModuleDomain CompositionSubstrate SpecificityNon-canonical Function
Module 1C-A₁-T₁GlycineStandard amino acid activation
Module 2C-A₂-T₂SerineStandard amino acid activation
Module 3C-A₃-T₃AHOInter-modular loading of T₄ and T₅
Module 4C-T₄-AHO loading by A₃ domain
Module 5C-T₅-TE-AHO loading by A₃ domain; macrocyclization

Genetic Clusters and Conserved Enzymatic Machinery

Ferricrocin biosynthesis requires a conserved genetic locus housing core enzymatic components that are evolutionarily maintained across diverse fungal species:

  • Ornithine hydroxylation: The sidA gene (also termed l-ornithine-N⁵-oxygenase) encodes the enzyme responsible for the initial hydroxylation of L-ornithine, a prerequisite for hydroxamate formation. This represents the first committed step in all fungal hydroxamate siderophore biosynthesis [6] [9].
  • AHO formation: sidL encodes an acetyltransferase that catalyzes N-acetylation of N⁵-hydroxy-L-ornithine to form AHO, the essential building block for ferrichrome-type siderophores including ferricrocin [6] [9].
  • Peptide assembly: The sidC gene encodes the central NRPS responsible for assembling the ferricrocin peptide backbone [2] [4].
  • Cluster conservation: These genes (sidA, sidL, sidC) typically reside within a genomic cluster exhibiting remarkable conservation across phylogenetically diverse fungi, including Aspergillus fumigatus, Beauveria bassiana, Fonsecaea pedrosoi, and Magnaporthe grisea [2] [5] [9]. The Fonsecaea pedrosoi genome analysis confirmed conservation of the entire sidA-sidL-sidC triad essential for ferricrocin production [5].

Transcriptional Regulation Under Iron-Limiting Conditions

Ferricrocin biosynthesis is predominantly governed by iron-responsive transcriptional regulators that sense cellular iron status:

  • GATA-family repressors: Under iron-replete conditions, transcriptional repressors such as SreA in Aspergillus fumigatus and Urbs1 in Ustilago maydis bind GATA elements in promoter regions of siderophore biosynthetic genes, effectively silencing their expression [3] [9].
  • Iron-dependent derepression: Under iron limitation, these repressors dissociate from DNA or undergo degradation, allowing basal transcription machinery access to siderophore gene promoters [3].
  • HapX-mediated activation: Concurrently, the bZIP transcription factor HapX forms a complex with the CCAAT-binding complex (CBC) to maximally activate transcription of siderophore genes, including sidA, sidL, and sidC. This creates a synergistic activation mechanism under severe iron deprivation [3] [9].
  • Developmental regulation: Notably, ferricrocin biosynthesis exhibits phase-specific regulation during germination. In Aspergillus fumigatus, conidia and germinating conidia express sidC and secrete ferricrocin even under iron-replete conditions, suggesting developmental regulation over-riding iron-responsive control during early growth phases [6]. This ensures iron availability during this critical developmental transition.

Cross-Talk Between Siderophore Biosynthesis and Secondary Metabolic Pathways

Ferricrocin biosynthesis intersects with multiple primary and secondary metabolic pathways, creating a metabolic network that influences fungal physiology:

  • Ergosterol biosynthesis linkage: The sidI and sidH genes, encoding an acyl-coenzyme A ligase and enoyl-coenzyme A hydratase respectively, connect fusarinine-type siderophore biosynthesis (via precursor anhydromevalonyl-coenzyme A) to the ergosterol pathway. Disruption of ferricrocin biosynthesis in Beauveria bassianaferS mutants) leads to upregulation of ergosterol genes and increased ergosterol content, suggesting compensatory membrane remodeling [2].
  • Tricarboxylic acid (TCA) cycle modulation: Ferricrocin-deficient mutants exhibit enhanced mitochondrial activity and TCA cycle flux under both iron-depleted and iron-replete conditions. Transcriptomic analysis in Beauveria bassiana revealed elevated expression of citrate synthase, aconitase, and isocitrate dehydrogenase genes in ΔferS strains [2]. This likely represents a compensatory mechanism to maintain cellular energy production when iron distribution is impaired.
  • Oxidative stress integration: Ferricrocin functions as an intracellular iron buffer, preventing Fenton chemistry-generated reactive oxygen species (ROS). Consequently, ferricrocin-deficient fungi exhibit constitutive upregulation of antioxidant systems, including cytochrome P450 enzymes and glutathione-S-transferases [2] [3]. This creates a direct molecular link between siderophore metabolism and oxidative stress responses.
  • Secondary metabolite trade-offs: Disruption of ferricrocin biosynthesis in Beauveria bassianaferS) correlates with increased production of tenellin and iron-tenellin complexes, indicating metabolic re-routing of precursors toward alternative secondary metabolites when siderophore production is compromised [2].

Table 2: Metabolic Pathway Interactions with Ferricrocin Biosynthesis

Metabolic PathwayInteraction with Ferricrocin SystemPhysiological Consequence
Ergosterol BiosynthesisShared precursor (anhydromevalonyl-CoA) between TAFC and ergosterol pathways; sidI/sidH genes bridge pathwaysMembrane remodeling in siderophore mutants; potential membrane integrity trade-offs
Tricarboxylic Acid CycleEnhanced flux in ferricrocin mutants; iron-dependent enzyme expression (aconitase)Compensatory energy production; mitochondrial expansion
Antioxidant DefenseFerricrocin prevents iron-mediated ROS generation; mutants upregulate P450s and glutathione metabolismConstitutive oxidative stress response; increased ROS tolerance
Other Secondary Metabolites (e.g., tenellin)Precursor competition; transcriptional reprogrammingAltered secondary metabolite profiles in siderophore mutants

Properties

Product Name

Ferricrocin-iron

IUPAC Name

3-[(2S,5S,11R,17S)-5,17-bis[3-[(Z)-hydroxy(1-hydroxyethylidene)azaniumyl]propyl]-11-(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-hydroxy-(1-hydroxyethylidene)azanium;iron

Molecular Formula

C28H50FeN9O13+3

Molecular Weight

776.6 g/mol

InChI

InChI=1S/C28H47N9O13.Fe/c1-16(39)35(48)10-4-7-19-25(44)29-14-24(43)32-22(15-38)26(45)30-13-23(42)31-20(8-5-11-36(49)17(2)40)27(46)34-21(28(47)33-19)9-6-12-37(50)18(3)41;/h19-22,38,48-50H,4-15H2,1-3H3,(H6,29,30,31,32,33,34,42,43,44,45,46,47);/p+3/t19-,20-,21-,22+;/m0./s1

InChI Key

UTMKPSQNWDLJJN-AFXYHRJJSA-Q

Canonical SMILES

CC(=[N+](CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCC[N+](=C(C)O)O)CCC[N+](=C(C)O)O)O)O.[Fe]

Isomeric SMILES

C/C(=[N+](\CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CO)CCC/[N+](=C(\C)/O)/O)CCC[N+](=C(C)O)O)/O)/O.[Fe]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.